6-methyl-3-nitro-1H-pyridine-2,4-dione
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Overview
Description
4-Hydroxy-6-methyl-3-nitro-2-pyridone is a heterocyclic compound with the molecular formula C6H6N2O4. It is a derivative of piperidone and is known for its applications in various chemical syntheses . This compound is characterized by the presence of a hydroxyl group, a methyl group, and a nitro group attached to a pyridone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxy-6-methyl-3-nitro-2-pyridone can be synthesized through several methods. One common method involves the nitration of 6-methyl-2-pyridone. The reaction typically uses nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of 4-Hydroxy-6-methyl-3-nitro-2-pyridone may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-6-methyl-3-nitro-2-pyridone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or iron powder in acidic conditions are frequently used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-oxo-6-methyl-3-nitro-2-pyridone.
Reduction: Formation of 4-hydroxy-6-methyl-3-amino-2-pyridone.
Substitution: Formation of various substituted pyridones depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-6-methyl-3-nitro-2-pyridone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other chemical products
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-methyl-3-nitro-2-pyridone involves its interaction with various molecular targets. The hydroxyl and nitro groups play a crucial role in its reactivity and biological activity. The compound can form hydrogen bonds and undergo redox reactions, which contribute to its effects on biological systems .
Comparison with Similar Compounds
4-Hydroxy-6-methyl-3-nitro-2-pyridone can be compared with other similar compounds such as:
- 2-Hydroxy-3-methyl-5-nitropyridine
- 4-Hydroxy-6-methyl-3-nitro-1,2-dihydropyridin-2-one
- 3-Hydroxy-1,2-dimethyl-4-pyridone
These compounds share similar structural features but differ in the position and nature of substituents on the pyridone ring. The unique combination of hydroxyl, methyl, and nitro groups in 4-Hydroxy-6-methyl-3-nitro-2-pyridone contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C6H6N2O4 |
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Molecular Weight |
170.12 g/mol |
IUPAC Name |
6-methyl-3-nitro-1H-pyridine-2,4-dione |
InChI |
InChI=1S/C6H6N2O4/c1-3-2-4(9)5(8(11)12)6(10)7-3/h2,5H,1H3,(H,7,10) |
InChI Key |
LSUKHMDWBDTJCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(C(=O)N1)[N+](=O)[O-] |
Origin of Product |
United States |
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